2,4-Bis(benzyloxy)-5-bromobenzoic acid
Description
2,4-Bis(benzyloxy)-5-bromobenzoic acid is a halogenated aromatic compound featuring two benzyloxy groups at the 2- and 4-positions, a bromine atom at the 5-position, and a carboxylic acid group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystal polymers, and advanced materials. The benzyloxy groups act as protective moieties for hydroxyl groups during synthetic processes, while the bromine atom enhances electronic effects and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C21H17BrO4 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
5-bromo-2,4-bis(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C21H17BrO4/c22-18-11-17(21(23)24)19(25-13-15-7-3-1-4-8-15)12-20(18)26-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,23,24) |
InChI Key |
FIKOMQHPRWFQIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2C(=O)O)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
2,4-Bis(benzyloxy)-5-fluorobenzoic acid (CAS 1684387-79-8)
- Molecular Formula : C₂₁H₁₆BrFO₄
- Key Differences : Substitution of bromine with fluorine.
- However, reduced steric bulk compared to bromine may alter interaction with hydrophobic pockets in enzymes or receptors .
5-[2,4-Bis(benzyloxy)-5-chlorophenyl]-isoxazole-3-carboxylic acid
- Molecular Formula : C₂₄H₁₉ClN₂O₅
- Key Differences : Bromine replaced with chlorine; isoxazole ring fused to the aromatic core.
- Impact: Chlorine’s lower electronegativity compared to bromine reduces electronic effects but improves metabolic stability.
3-(Benzyloxy)-5-bromo-4-ethoxybenzoic acid (CAS 723245-42-9)
- Molecular Formula : C₁₆H₁₅BrO₄
- Key Differences : Ethoxy group replaces one benzyloxy group at the 4-position.
- Impact : Reduced steric hindrance from the smaller ethoxy group may improve solubility in polar solvents. The altered substitution pattern could influence regioselectivity in further functionalization .
Functional Group Variants
2,4-Bis(benzyloxy)pyrimidine-5-boronic acid (CAS 70523-24-9)
- Molecular Formula : C₁₈H₁₇BN₂O₄
- Key Differences : Benzene core replaced with pyrimidine; carboxylic acid replaced with boronic acid.
- Impact : The boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in drug delivery systems (e.g., glucose-responsive insulin carriers). Pyrimidine’s nitrogen atoms enhance hydrogen-bonding capacity, useful in biochemical assays .
5-(Benzyloxy)-2-methylbenzoic Acid (CAS 1034026-17-9)
Structural Derivatives with Additional Halogens
5-Bromo-2-[(4-bromobenzyl)oxy]benzoic acid (CAS 938241-69-1)
- Molecular Formula : C₁₄H₁₀Br₂O₃
- Key Differences : Additional bromine on the benzyl group.
- Impact : Increased molecular weight (386.03 g/mol) and lipophilicity (XLogP3 = 4.3) enhance bioavailability but may reduce aqueous solubility. The dual bromine atoms make it a candidate for heavy-atom derivatization in crystallography .
Comparative Data Table
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